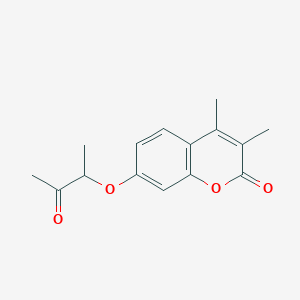

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Übersicht

Beschreibung

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethylcoumarin with 1-methyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl or oxopropoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of coumarins exhibit significant antimicrobial properties. A study highlighted the potential of coumarin derivatives in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's structure may allow it to interact with bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Properties

Coumarins are known for their anticancer effects. Studies have indicated that compounds similar to 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins have been widely studied. It has been reported that certain coumarin derivatives can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .

Base-Promoted Synthesis

A one-pot metal-free approach has been developed for synthesizing chromenones from readily available starting materials. This method allows for efficient construction of the chromenone framework while minimizing the use of hazardous reagents .

Chemical Modification

The compound can also be synthesized by modifying existing coumarin structures through alkylation or acylation reactions, which introduce the oxopropoxy group at the desired position on the chromenone ring.

Case Study 1: Antitubercular Activity

In a recent study focusing on tuberculosis treatment, researchers identified several novel inhibitors targeting polyketide synthase 13 (Pks13), essential for Mycobacterium tuberculosis survival. Among these compounds, derivatives related to this compound demonstrated promising antitubercular activity with low minimum inhibitory concentrations (MIC) .

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of various coumarin derivatives on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast and lung cancer cells, suggesting that structural variations significantly affect biological activity .

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coumarin: The parent compound of chromen-2-ones, known for its anticoagulant properties.

4-Hydroxycoumarin: A derivative with potent anticoagulant activity, used in medications like warfarin.

7-Hydroxycoumarin: Known for its fluorescence properties, used in biochemical assays.

Uniqueness

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Biologische Aktivität

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one (CAS Number: 314742-02-4) is a synthetic organic compound belonging to the class of chromen-2-ones. Its unique substitution pattern may confer distinct biological activities, making it a subject of interest in various fields of research, including pharmacology and biochemistry.

- Molecular Formula : C₁₅H₁₆O₄

- Molecular Weight : 260.29 g/mol

- IUPAC Name : 3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one

- InChI Key : DZNZFKVXGBBLCI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethylcoumarin with 1-methyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is generally carried out in organic solvents like acetone or dimethylformamide at elevated temperatures, optimizing yield and purity through techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.

- Receptor Binding : The compound could modulate cellular signaling pathways by binding to specific receptors, influencing physiological responses.

- DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and cellular functions.

Pharmacological Effects

Research indicates that compounds within the chromenone class exhibit a range of pharmacological effects:

- Antioxidant Activity : Chromenones have been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells.

- Anticancer Potential : Some studies suggest that chromenones may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

- Anti-inflammatory Effects : These compounds may also reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 3: Anti-inflammatory Effects

Research showed that treatment with this compound reduced levels of inflammatory markers in a murine model of arthritis. This suggests potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Coumarin | Anticoagulant | Parent compound |

| 4-Hydroxycoumarin | Potent anticoagulant | Used in medications like warfarin |

| 7-Hydroxycoumarin | Fluorescence properties | Used in biochemical assays |

| 3,4-Dimethyl... | Antioxidant, anticancer | Unique substitution pattern |

Eigenschaften

IUPAC Name |

3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-8-9(2)15(17)19-14-7-12(5-6-13(8)14)18-11(4)10(3)16/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNZFKVXGBBLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392028 | |

| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314742-02-4 | |

| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.